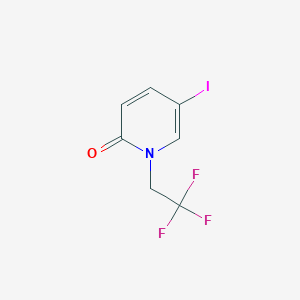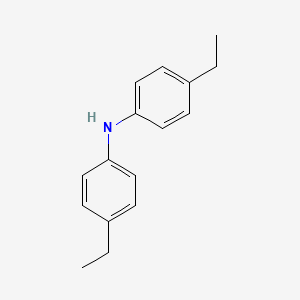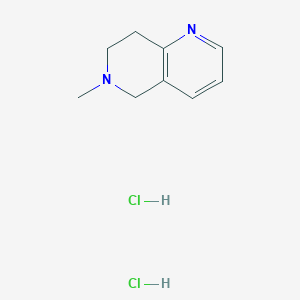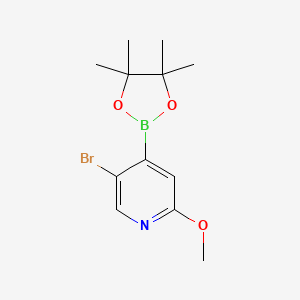
Sodium 6-chloro-2-methylpyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-chloro-2-methylpyridine-3-sulfinate is an organosulfur compound with the molecular formula C6H6ClNO2SNa. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is known for its versatility in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-chloro-2-methylpyridine-3-sulfinate typically involves the sulfonation of 6-chloro-2-methylpyridine. This can be achieved through the reaction of 6-chloro-2-methylpyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically isolated through crystallization or precipitation methods.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 6-chloro-2-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Sodium 6-chloro-2-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 6-chloro-2-methylpyridine-3-sulfinate involves its interaction with molecular targets through its sulfonate group. This group can form strong bonds with various substrates, facilitating different chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium 4-chloropyridine-2-sulfinate
Uniqueness
Sodium 6-chloro-2-methylpyridine-3-sulfinate is unique due to the presence of both a chloro and a methyl group on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C6H5ClNNaO2S |
|---|---|
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
sodium;6-chloro-2-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H6ClNO2S.Na/c1-4-5(11(9)10)2-3-6(7)8-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
FHKXTHFOHQDCFN-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=N1)Cl)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)



![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)

![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)

